molecular formula C16H20Cl2N6 B022374 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine CAS No. 7139-02-8

2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine

Cat. No. B022374
CAS RN: 7139-02-8
M. Wt: 367.3 g/mol
InChI Key: PCVJQTVUJJJSRQ-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine” is a chemical compound with the formula C₁₆H₂₀Cl₂N₆ . It is also known as an antitumor nucleoside pyrimido pyrimidine . It is a key intermediate in the manufacture of a non-nitrate coronary vasodilator, which has the ability to dilate coronary vessels, promote the formation of collateral circulation, and has a mild anticoagulant effect .


Synthesis Analysis

The synthesis of “2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine” involves the cyclization of aminolactic acid with urea to form 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. This is then chlorinated with phosphorus trichloride-phosphorus oxychloride to form the corresponding tetrachloride, which is condensed with piperidine to produce the final product .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine” is represented by the canonical SMILES string: ClC1=NC(N2CCCCC2)=C3C(C(N4CCCCC4)=NC(Cl)=N3)=N1 . The molecular weight of the compound is 367.28 .


Physical And Chemical Properties Analysis

“2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine” is a solid compound . Its exact physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Antitumor Agents

2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine has been identified as an intermediate in the synthesis of antitumor nucleoside analogs . These compounds are designed to interfere with DNA replication in cancer cells, potentially leading to cell death and tumor regression.

Chemical Library Construction

Due to its structural complexity, this compound is a valuable addition to chemical libraries used in high-throughput screening for drug discovery . Its inclusion can help identify novel bioactive molecules with therapeutic potential.

properties

IUPAC Name

2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJQTVUJJJSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221575
Record name 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine

CAS RN

7139-02-8
Record name 2,6-Dichloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7139-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
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Record name 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8015PESO
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Synthesis routes and methods

Procedure details

Piperidine (0.8 ml, 8 mmol) was added to tetrachloropyrimidopyrimidine (0.54 g, 2 mmol) in THF (15 ml) and the resulting solution was stirred for 10 minutes until a yellow precipitate formed. Water (75 ml) was added and the mixture stirred for a further 10 minutes. The precipitate was filtered under suction, washed with water and dried in vacuo (P2O5) yielding the title compound as a yellow powder (0.62 g, 75%), m.p. 240-241° C., δH (CDCl3, 200 MHz) 1.81 (12H, s, 2×(CH2)3), 4.15 (8H, s br, 2×N(CH2)2); m/z (El) 366 (M+−1), 198.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.